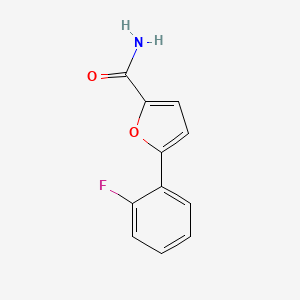

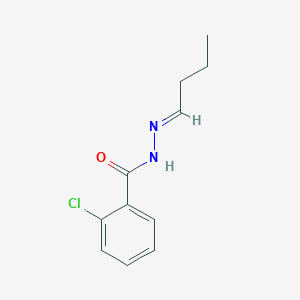

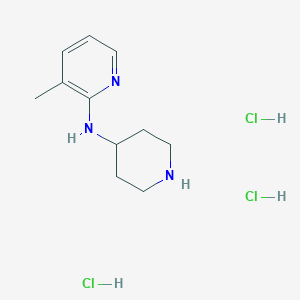

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

In the field of organic synthesis, pinacol boronic esters are highly valuable building blocks. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiophene derivative would depend on its exact molecular structure. For example, thiophene itself has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C .科学的研究の応用

Synthesis and Anticancer Activity

Thiophene derivatives, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, have been synthesized and shown to exhibit anticancer activity. These compounds have been evaluated in vitro for cytotoxicity against various cell lines, indicating their potential in cancer research (Atta & Abdel‐Latif, 2021).

Antimicrobial Applications

Schiff bases of 2-Amino-4-(4-acetamido phenyl)thiophene-3-carboxamide have been synthesized and tested for antimicrobial activity. These compounds demonstrate significant antimicrobial effects, suggesting their potential use in developing new antimicrobial agents (Arora et al., 2012).

Material Science Applications

In material science, thiophene derivatives have been used to synthesize aromatic–aliphatic polyamides with promising physical properties, including high thermal stability and solubility in polar solvents. These materials could be applied in various industrial applications due to their robustness and versatility (Ubale et al., 2001).

DNA Binding Polymers

Cationic polythiophenes have been synthesized and explored for their ability to bind DNA, forming polyplexes. This indicates potential applications in gene delivery and theranostics, highlighting the versatility of thiophene-based compounds in biomedical research (Carreon et al., 2014).

Molecular Docking and Enzyme Inhibition

Thiophene-2-carboxamide derivatives have been synthesized and studied for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds have shown promise as inhibitors, relevant in research for neurodegenerative diseases such as Alzheimer's (Kausar et al., 2021).

将来の方向性

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this field is likely to focus on developing new synthesis methods and exploring the potential applications of these compounds in various fields.

特性

IUPAC Name |

N-methyl-2-[[2-(4-methylsulfanylphenyl)acetyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-16-14(19)12-7-8-21-15(12)17-13(18)9-10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMULAAVCAGFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

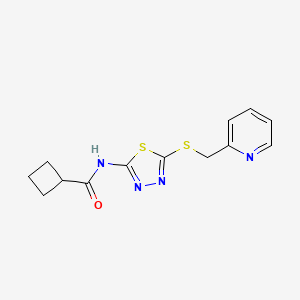

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2432129.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)

![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)